Pectenotoxin 2
Overview
Description
Pectenotoxin 2 is a marine-derived polyether macrolide toxin first identified in marine sponges and later found in various species of dinoflagellates. It is known for its potent cytotoxic properties, particularly its ability to depolymerize actin filaments, which disrupts cellular processes such as mitotic separation and cytokinesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pectenotoxin 2 involves complex organic synthesis techniques. One approach includes the construction of the bicyclic GH-ring system and the design of a structurally simplified macrolactone. This synthesis maintains critical features for actin binding while avoiding the instability associated with the natural product’s AB-spiroketal system .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from large-scale cultures of Dinophysis acuminata using high-performance liquid chromatography (HPLC). The process includes cell disruption through freezing, thawing, and ultrasound, followed by toxin extraction using liquid-liquid extraction and solid-phase extraction columns. The final purification is achieved through HPLC, resulting in a high-purity product .
Chemical Reactions Analysis
Pectenotoxin 2 undergoes various chemical reactions, including:
Oxidation: Oxidation at specific positions can lead to derivatives with altered toxicity profiles.
Reduction: Reduction reactions can modify the macrolactone ring, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its cytotoxic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
Pectenotoxin 2 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in research on actin cytoskeleton dynamics and cellular processes.
Mechanism of Action
Pectenotoxin 2 exerts its effects primarily by binding to actin and disrupting its polymerization. This leads to the depolymerization of actin filaments, which interferes with cellular processes such as mitotic separation and cytokinesis. The compound also affects various signaling pathways, including the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis .
Comparison with Similar Compounds
Pectenotoxin 2 is unique among marine-derived toxins due to its specific binding site on actin and its ability to cap the barbed end of actin filaments without severing them. Similar compounds include:
Okadaic Acid: Another marine toxin that inhibits protein phosphatases and affects cellular signaling.
Dinophysistoxins: A group of toxins with similar polyether structures but different biological activities.
Spirolides: Marine toxins that also target the actin cytoskeleton but have distinct molecular structures and mechanisms of action
This compound’s unique structure and specific actin-binding properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFEDGHUVZLPL-LLUYWJARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893516 | |
Record name | Pectenotoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97564-91-5 | |
Record name | Pectenotoxin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97564-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pectenotoxin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pectenotoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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